Methyl (3-hydroxyphenyl)carbamate
Overview
Description
Synthesis Analysis
The synthesis of Methyl (3-hydroxyphenyl)carbamate and its derivatives involves several chemical reactions, including Diels-Alder reactions, alkylation, and condensation processes. For example, the synthesis of Methyl 2,3-bis(hydroxymethyl)-5-phenyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-6-carboxylate bis(N-methylcarbamate) derivatives was achieved using a Diels-Alder reaction (Anderson & Mulumba, 1984). Another method involves the alkylation of methyl-N-(4-hydroxyphenyl)carbamate with (chloromethyl)oxirane in acetone in the presence of K2CO3 to prepare methyl-N-[4-(2,3-epoxypropoxy)phenyl]carbamate, followed by aminolysis to afford methyl-N-[4-(3-R-amino-2-hydroxypropoxy)phenyl]carbamates (Velikorodov, 2004).
Molecular Structure Analysis
Molecular structure analysis of Methyl (3-hydroxyphenyl)carbamate and its derivatives often employs techniques such as IR spectroscopy and single-crystal data to determine the structure and conformation of the molecules. For instance, 2-Methyl-3-[(2-methylphenyl)carbamoyl]phenyl acetate was characterized by IR spectroscopy, and its crystal structure was determined from single-crystal data, revealing that molecules are linked by N—H⋯O hydrogen bonds (Yaman et al., 2019).
Chemical Reactions and Properties
Methyl (3-hydroxyphenyl)carbamate participates in various chemical reactions, including condensation with ethyl acetoacetate and ethyl benzoylacetate, leading to the formation of methyl (4-R-2-oxo-2H-chromen-7-yl)carbamates (Velikorodov & Imasheva, 2008). This reactivity is indicative of its potential in synthesizing heterocyclic compounds with significant biological activity.
Physical Properties Analysis
The physical properties of Methyl (3-hydroxyphenyl)carbamate derivatives, such as their solubility, melting points, and crystalline structure, are crucial for understanding their behavior in different environments and applications. However, specific studies focusing on the comprehensive physical properties analysis of Methyl (3-hydroxyphenyl)carbamate were not identified in the provided literature.
Chemical Properties Analysis
The chemical properties of Methyl (3-hydroxyphenyl)carbamate, including its reactivity with various chemical agents, stability under different conditions, and potential for further chemical modifications, are essential for its application in the synthesis of biologically active compounds. For example, the synthesis and bioevaluation of carbamate derivatives against root-knot nematode (Meloidogyne javanica) showed that incorporating carbamoyloxy moiety in 2-propen-1-ones enhanced the activity, demonstrating the compound's chemical versatility (Kumari, Singh, & Walia, 2014).
Scientific Research Applications
Herbicide Metabolism and Biological Monitoring : Methyl (3-hydroxyphenyl)carbamate is identified as a metabolite in the degradation of phenmedipham, a herbicide used in sugar beet and strawberry farming. It is noted that this metabolite and its conjugates are excreted in urine, highlighting its role in environmental and occupational health monitoring (Schettgen, Weiss, & Angerer, 2001).
Synthesis of Derivatives for Pharmaceutical Applications : Research demonstrates the synthesis of various derivatives of Methyl (3-hydroxyphenyl)carbamate for potential use in pharmaceuticals, such as methyl (4-R-2-oxo-2H-chromen-7-yl)carbamates, which could have therapeutic applications (Velikorodov & Imasheva, 2008).
Modifications in Biological Systems : Methyl (3-hydroxyphenyl)carbamate undergoes various modifications in biological systems, including hydrolysis, oxidation, and conjugation, forming compounds with potential biological and therapeutic significance (Knaak Jb, 1971).
Chemical Transformations for Drug Development : Electrophilic amination and other chemical transformations of Methyl (3-hydroxyphenyl)carbamate have been explored, yielding compounds that could be valuable in the development of new drugs (Velikorodov et al., 2020).
Antimitotic Agents in Cancer Research : Derivatives of Methyl (3-hydroxyphenyl)carbamate have been synthesized and tested as antimitotic agents, showing biological activity in several systems, suggesting their potential in cancer treatment (Temple & Rener, 1992).
Metabolism in Herbicide Research : Studies on the comparative metabolism of carbanilate herbicides in rats identified Methyl (3-hydroxyphenyl)carbamate as a significant metabolite, which is essential for understanding the environmental and health impacts of these herbicides (Sonawane & Knowles, 1971).
Antibacterial Agents Research : Some (3-benzyl-5-hydroxyphenyl)carbamates, structurally related to Methyl (3-hydroxyphenyl)carbamate, have shown potent inhibitory activity against Gram-positive bacteria, suggesting their potential as new antibacterial agents (Liang et al., 2020).
Safety And Hazards
“Methyl (3-hydroxyphenyl)carbamate” is classified as a potentially hazardous substance. It may cause skin irritation, allergic skin reaction, and serious eye irritation . Therefore, it is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray and to use personal protective equipment when handling it .
Future Directions
“Methyl (3-hydroxyphenyl)carbamate” and its derivatives have shown potential in various fields. For instance, some (3-benzyl-5-hydroxyphenyl)carbamates have shown potent in vitro inhibitory activity against M. tuberculosis H37Ra, H37Rv and clinically isolated multidrug-resistant M. tuberculosis strains . This suggests that 3-hydroxyphenylcarbamates could be a new class of antitubercular agents .
properties
IUPAC Name |
methyl N-(3-hydroxyphenyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-8(11)9-6-3-2-4-7(10)5-6/h2-5,10H,1H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQQCJGNKKIRMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC(=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60159967 | |
Record name | Carbamic acid, (3-hydroxyphenyl)-, methyl ester (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60159967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-(3-hydroxyphenyl)carbamate | |
CAS RN |
13683-89-1 | |
Record name | Methyl N-(3-hydroxyphenyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13683-89-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbanilic acid, m-hydroxy-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013683891 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbamic acid, (3-hydroxyphenyl)-, methyl ester (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60159967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl (3-hydroxyphenyl)-carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.801 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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